Disodium nickel ethylenediaminetetraacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

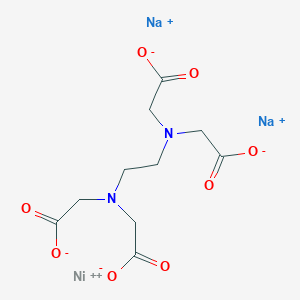

Disodium nickel ethylenediaminetetraacetic acid is a coordination compound that consists of nickel ion complexed with ethylenediaminetetraacetic acid and disodium ions. This compound is known for its strong chelating properties, which allow it to bind tightly to metal ions. It appears as a light yellow powder and is highly soluble in water .

Biochemical Analysis

Biochemical Properties

Disodium nickel EDTA interacts with various biomolecules in biochemical reactions. As a chelating agent, it binds to metal ions, forming stable, water-soluble complexes . This property allows it to interact with enzymes and proteins that require metal ions for their activity, potentially influencing their function .

Cellular Effects

The effects of Disodium nickel EDTA on cells and cellular processes are diverse. It can influence cell function by altering the availability of metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, by chelating metal ions, it can inhibit enzymes that require these ions, potentially affecting various cellular processes .

Molecular Mechanism

The molecular mechanism of action of Disodium nickel EDTA primarily involves its chelating properties. It forms stable complexes with metal ions, which can influence the activity of enzymes and other biomolecules that interact with these ions . This can lead to changes in gene expression and enzyme activity, among other effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Disodium nickel EDTA can change over time. Its stability allows it to persist in solutions, providing a consistent source of chelation activity

Dosage Effects in Animal Models

The effects of Disodium nickel EDTA can vary with different dosages in animal models. While specific studies on Disodium nickel EDTA are limited, chelating agents like EDTA are known to have dosage-dependent effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Disodium nickel EDTA can be involved in various metabolic pathways due to its ability to chelate metal ions. This can affect the activity of enzymes and other biomolecules that interact with these ions, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Disodium nickel EDTA can be transported and distributed within cells and tissues. Its water-soluble complexes can move freely in aqueous environments, allowing it to reach various parts of a cell

Subcellular Localization

The subcellular localization of Disodium nickel EDTA is likely to be influenced by its chelating properties and water solubility. It can potentially reach various compartments or organelles within a cell . Specific targeting signals or post-translational modifications that direct it to specific locations are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of disodium nickel ethylenediaminetetraacetic acid typically involves the following steps:

- Dissolve ethylenediaminetetraacetic acid in water.

- Dissolve a nickel salt, such as nickel nitrate, in water.

- Slowly add the ethylenediaminetetraacetic acid solution to the nickel salt solution while heating in a water bath to facilitate the complexation reaction.

- Filter and dry the resulting product to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of temperature, pH, and concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium nickel ethylenediaminetetraacetic acid primarily undergoes complexation reactions due to its strong chelating properties. It can form stable complexes with various metal ions, including calcium, magnesium, and iron.

Common Reagents and Conditions

Oxidation and Reduction: The compound itself is stable and does not readily undergo oxidation or reduction under normal conditions.

Substitution: It can participate in substitution reactions where the nickel ion is replaced by another metal ion in the presence of a suitable reagent.

Major Products

The major products formed from these reactions are typically other metal-ethylenediaminetetraacetic acid complexes, depending on the metal ion introduced during the reaction.

Scientific Research Applications

Disodium nickel ethylenediaminetetraacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent in various analytical and preparative procedures to sequester metal ions.

Medicine: Utilized in chelation therapy to remove heavy metals from the body.

Mechanism of Action

The mechanism of action of disodium nickel ethylenediaminetetraacetic acid involves the formation of stable chelate complexes with metal ions. The ethylenediaminetetraacetic acid moiety binds to the metal ion through its nitrogen and oxygen atoms, forming an octahedral complex. This chelation process effectively sequesters the metal ion, preventing it from participating in unwanted chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Disodium ethylenediaminetetraacetic acid: Similar in structure but lacks the nickel ion.

Calcium disodium ethylenediaminetetraacetic acid: Contains calcium instead of nickel.

Tetrasodium ethylenediaminetetraacetic acid: Contains four sodium ions instead of two.

Uniqueness

Disodium nickel ethylenediaminetetraacetic acid is unique due to its specific ability to form stable complexes with nickel ions, which can be advantageous in applications requiring selective chelation of nickel. Its strong binding affinity and stability make it particularly useful in scenarios where precise control over metal ion concentrations is necessary.

Properties

CAS No. |

15708-55-1 |

|---|---|

Molecular Formula |

C10H12N2NaNiO8- |

Molecular Weight |

369.89 g/mol |

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+) |

InChI |

InChI=1S/C10H16N2O8.Na.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+1;+2/p-4 |

InChI Key |

WYLHSOAYOXSCIO-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ni+2] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ni+2] |

Key on ui other cas no. |

15708-55-1 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

2-[2-(carboxylatomethyl-(carboxymethyl)amino)ethyl-(carboxymethyl)amin o]acetate, nickel(+2) cation |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

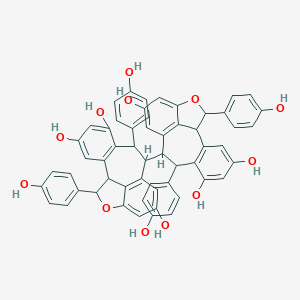

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)

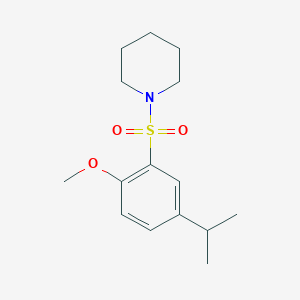

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)

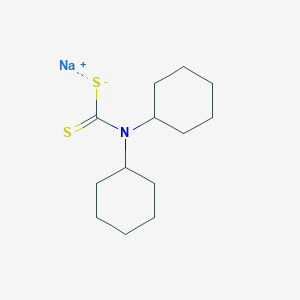

![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)